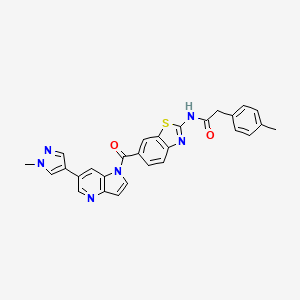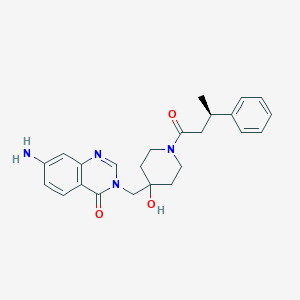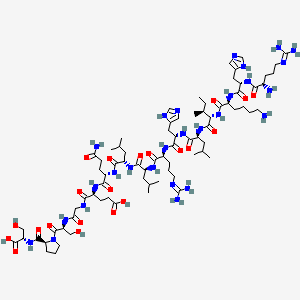
Rp-8-Br-cGMPS (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Rp-8-Br-cGMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate (cGMP). . The reaction conditions often require careful control of temperature, pH, and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of Rp-8-Br-cGMPS (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is typically produced in lyophilized solid form and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Rp-8-Br-cGMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the sulfur-modified cyclic phosphate moiety. These reactions can involve the replacement of the bromine atom or the sulfur atom with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Rp-8-Br-cGMPS (sodium salt) include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of Rp-8-Br-cGMPS (sodium salt) depend on the specific reagents and conditions used. For example, reactions with thiols can lead to the formation of thioether derivatives, while reactions with amines can result in the formation of amine-substituted products .
科学的研究の応用
Rp-8-Br-cGMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Inhibition of cGMP-dependent protein kinases: Rp-8-Br-cGMPS (sodium salt) is widely used as an inhibitor of cGMP-dependent protein kinases in various biochemical assays.
Study of signal transduction pathways: The compound is used to investigate the role of cGMP and cGMP-dependent protein kinases in cellular signaling pathways.
Research on cardiovascular diseases: Rp-8-Br-cGMPS (sodium salt) is used in studies related to cardiovascular diseases to understand the mechanisms of cGMP signaling in vascular smooth muscle cells.
Neuroscience research: The compound is employed in neuroscience research to study the modulation of synaptic function by cGMP and cGMP-gated cation channels.
作用機序
Rp-8-Br-cGMPS (sodium salt) exerts its effects by competitively inhibiting cGMP-dependent protein kinases. It binds to the kinase without activating it, thereby blocking the phosphorylation of downstream targets . This inhibition is achieved due to the structural similarity of Rp-8-Br-cGMPS (sodium salt) to cGMP, allowing it to occupy the binding site of the kinase . The compound is also resistant to hydrolysis by phosphodiesterases, which enhances its stability and effectiveness in cellular assays .
類似化合物との比較
Rp-8-Br-cGMPS (sodium salt) is unique among cGMP analogs due to its specific modifications. Some similar compounds include:
8-Bromoguanosine-3’,5’-cyclic monophosphate sodium salt: This compound is similar but lacks the sulfur modification in the cyclic phosphate moiety.
Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3’,5’-cyclic monophosphorothioate sodium salt: This compound has additional modifications on the guanine base, making it structurally distinct from Rp-8-Br-cGMPS (sodium salt).
8-(4-Chlorophenylthio)-guanosine-3’,5’-cyclic monophosphate sodium salt: This compound has a chlorophenylthio group instead of a bromine atom, resulting in different biochemical properties.
Rp-8-Br-cGMPS (sodium salt) stands out due to its combination of bromine and sulfur modifications, which confer unique inhibitory properties and resistance to hydrolysis .
特性
分子式 |
C10H10BrN5NaO6PS |
|---|---|
分子量 |
462.15 g/mol |
IUPAC名 |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
InChIキー |
CHTSSROWUAICIL-HUSULMCLSA-M |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
正規SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)





![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)




